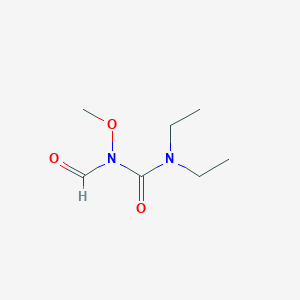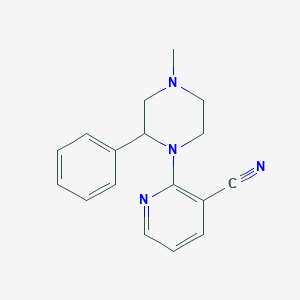
2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C17H18N4 . It has a molecular weight of 278.35 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C17H18N4/c1-20-10-11-21(17-15(12-18)8-5-9-19-17)16(13-20)14-6-3-2-4-7-14/h2-9,16H,10-11,13H2,1H3 . The Canonical SMILES for this compound is CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C#N . These strings provide a detailed description of the molecular structure of the compound.
Physical and Chemical Properties Analysis
The compound has a molecular weight of 278.35 g/mol . It has an XLogP3-AA value of 2.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 278.153146591 g/mol . The topological polar surface area of the compound is 43.2 Ų . The compound has a heavy atom count of 21 .
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
This compound and its related derivatives have been synthesized through different methods, including nucleophilic substitution reactions and reactions with various reagents to produce a wide range of heterocyclic compounds. These processes often aim to explore the chemical properties and reactivity of the core structure of the compound . For example, Mishriky and Moustafa (2013) described the synthesis of a related derivative through a nucleophilic substitution reaction, providing insights into the compound's chemical behavior and potential for further functionalization (Mishriky & Moustafa, 2013).
Potential Biological Activities
Some studies have focused on the potential biological activities of derivatives of "2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile", exploring their possible use in medical research. These investigations include the synthesis of compounds for testing as inhibitors of specific enzymes, as well as for their antimicrobial and anticancer properties. For instance, research on the synthesis and characterization of analogs has suggested avenues for the development of new therapeutic agents, highlighting the compound's relevance in drug discovery efforts (Karczmarzyk & Malinka, 2008).
Analytical and Spectroscopic Studies
Analytical and spectroscopic techniques have been employed to characterize the structural and physical properties of "this compound" derivatives. These studies provide valuable information on the molecular structure, stability, and reactivity of these compounds. For example, Tranfić et al. (2011) conducted X-ray and spectroscopic analysis of a pyridine derivative, which helps in understanding the compound's physical and chemical characteristics (Tranfić et al., 2011).
Industrial Applications and By-Products
Investigations into the industrial synthesis of "this compound" have also been conducted, focusing on the optimization of production processes and the identification of by-products. These studies are crucial for developing efficient and environmentally friendly manufacturing methods for these compounds. Lamazzi et al. (2009) described the microwave-induced synthesis of the compound and identified unexpected by-products, offering insights into the challenges and opportunities in its industrial production (Lamazzi et al., 2009).
Propriétés
IUPAC Name |
2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-20-10-11-21(17-15(12-18)8-5-9-19-17)16(13-20)14-6-3-2-4-7-14/h2-9,16H,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHYBBSQWQGSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432063 |
Source


|
| Record name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61337-88-0 |
Source


|
| Record name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]dec-8-ene](/img/structure/B131150.png)
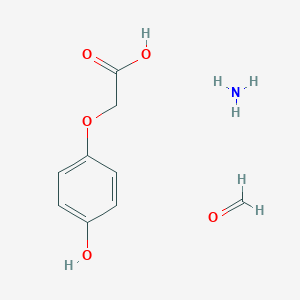
![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)




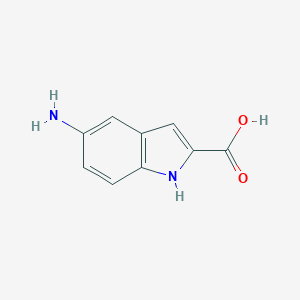

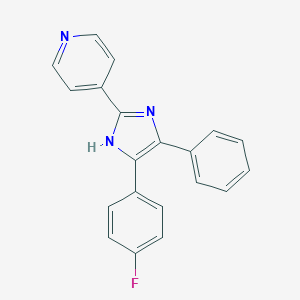
![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)
